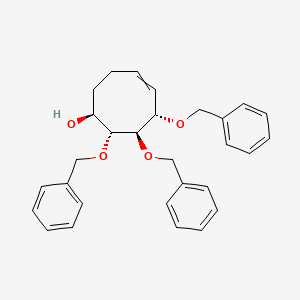
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol is a complex organic compound characterized by its cyclooctene core and three benzyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the cyclooctene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of benzyloxy groups: This step usually involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene core can be reduced to form a saturated cyclooctane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of new functionalized cyclooctene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
Exploration of its potential as a pharmacophore in drug design, given its unique structural features.
Industry
Use in the development of new materials or as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism by which (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through its benzyloxy groups, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctene derivatives: Compounds with similar cyclooctene cores but different substituents.
Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.
Propiedades
Número CAS |
261956-05-2 |
|---|---|
Fórmula molecular |
C29H32O4 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(1S,6S,7R,8R)-6,7,8-tris(phenylmethoxy)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C29H32O4/c30-26-18-10-11-19-27(31-20-23-12-4-1-5-13-23)29(33-22-25-16-8-3-9-17-25)28(26)32-21-24-14-6-2-7-15-24/h1-9,11-17,19,26-30H,10,18,20-22H2/t26-,27-,28+,29+/m0/s1 |
Clave InChI |
LNQFTXSFDMHQSJ-QUAHOIDUSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]([C@H](C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
SMILES canónico |
C1CC(C(C(C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


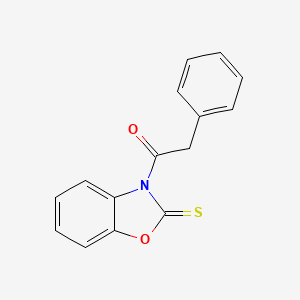
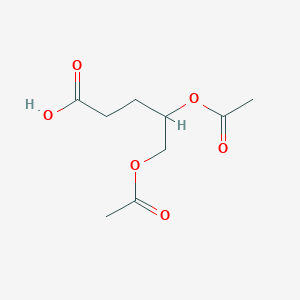

![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
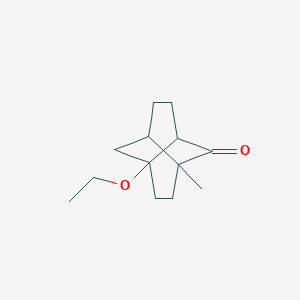
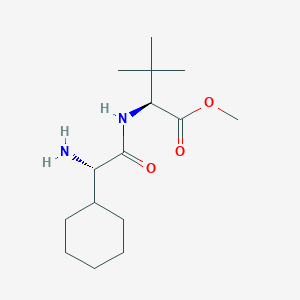

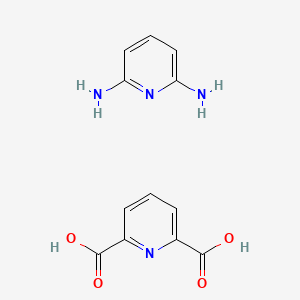
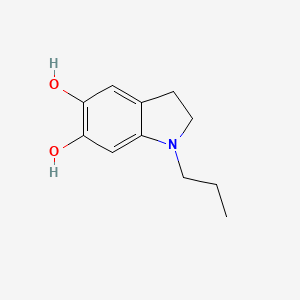
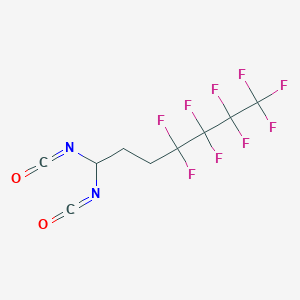

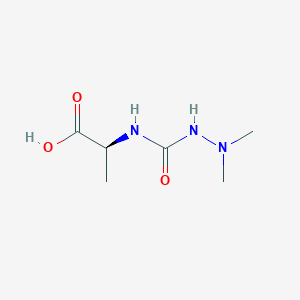
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
